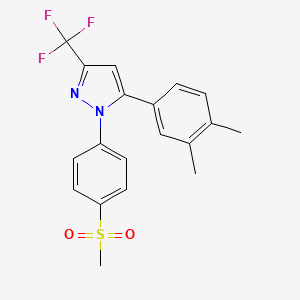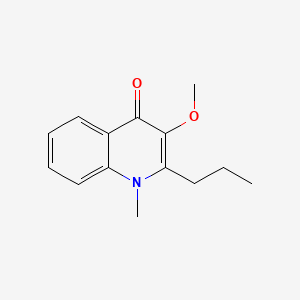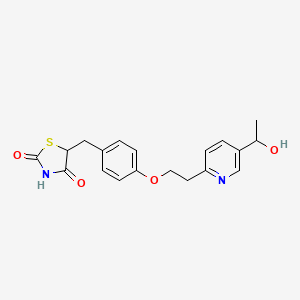
羟基吡格列酮
概述
描述
Leriglitazone is a selective peroxisome proliferator-activated receptor gamma agonist and a metabolite of the glitazone pioglitazone . It has been developed for the treatment of neurodegenerative diseases, including adrenomyeloneuropathy and cerebral adrenoleukodystrophy . This compound has shown promise in modulating mitochondrial function and reducing neuroinflammation .
科学研究应用
Leriglitazone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of thiazolidinedione derivatives.
Biology: Investigated for its effects on cellular metabolism and mitochondrial function.
Medicine: Explored as a potential treatment for neurodegenerative diseases such as adrenomyeloneuropathy and cerebral adrenoleukodystrophy
Industry: Potential applications in the development of new therapeutic agents targeting neuroinflammatory and neurodegenerative pathways
作用机制
生化分析
Biochemical Properties
Hydroxypioglitazone interacts with the nuclear receptor PPARγ . It has a lower binding affinity and reduced potency in coregulator recruitment assays compared to pioglitazone . The altered hydrogen bonding network of Hydroxypioglitazone could underlie its reduced affinity and potency compared to pioglitazone .
Cellular Effects
Hydroxypioglitazone stabilizes the PPARγ activation function-2 (AF-2) coactivator binding surface better than pioglitazone . This stabilization leads to better transcriptional efficacy (maximal transactivation response) in a cell-based assay that reports on the activity of the PPARγ ligand-binding domain .
Molecular Mechanism
The molecular mechanism of Hydroxypioglitazone involves its binding to the PPARγ ligand-binding domain (LBD). The X-ray crystal structure of Hydroxypioglitazone bound to PPARγ LBD reveals an altered hydrogen bonding network compared to pioglitazone . This alteration could explain the reduced affinity and potency of Hydroxypioglitazone compared to pioglitazone .
Temporal Effects in Laboratory Settings
It is known that Hydroxypioglitazone affects both the potency and efficacy of PPARγ agonist activity .
Metabolic Pathways
Hydroxypioglitazone is involved in the metabolic pathway of pioglitazone, being formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .
Transport and Distribution
It is known that Hydroxypioglitazone binds to the PPARγ ligand-binding domain (LBD), suggesting that it may be transported to wherever PPARγ is located within the cell .
Subcellular Localization
The subcellular localization of Hydroxypioglitazone is likely to be wherever PPARγ is located within the cell, given its binding to the PPARγ ligand-binding domain (LBD) . Specific studies on the subcellular localization of Hydroxypioglitazone have not been conducted.
准备方法
合成路线和反应条件: 雷格利酮的合成涉及多个步骤,从适当的吡啶衍生物开始。关键步骤包括:
吡啶环的形成: 这涉及适当的醛与胺的反应以形成吡啶环。
醚化: 吡啶衍生物与酚衍生物进行醚化。
噻唑烷二酮的形成: 最后一步涉及通过环化反应形成噻唑烷二酮环.
工业生产方法: 雷格利酮的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和效力 .
化学反应分析
反应类型: 雷格利酮会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成酮。
还原: 酮基可以被还原回羟基。
取代: 醚键可以发生亲核取代反应.
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常用亲核试剂包括醇盐和硫醇盐.
主要产物: 这些反应形成的主要产物包括雷格利酮的各种衍生物,其在羟基、酮和醚官能团处发生修饰 .
4. 科研应用
雷格利酮在科研领域有着广泛的应用:
化学: 用作模型化合物来研究噻唑烷二酮衍生物的反应性。
生物学: 研究其对细胞代谢和线粒体功能的影响。
相似化合物的比较
Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used primarily for the treatment of type 2 diabetes.
Rosiglitazone: Similar to pioglitazone, used for diabetes management.
Uniqueness of Leriglitazone: Leriglitazone is unique due to its ability to cross the blood-brain barrier and its potential therapeutic effects on neurodegenerative diseases . Unlike pioglitazone and rosiglitazone, which are primarily used for diabetes, leriglitazone is specifically developed for targeting neuroinflammatory and neurodegenerative pathways .
属性
IUPAC Name |
5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFDZYQLGRLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399914 | |
| Record name | Hydroxy Pioglitazone (M-IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-44-4 | |
| Record name | Leriglitazone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leriglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydroxy Pioglitazone (M-IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LERIGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K824X25AYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hydroxypioglitazone interact with its target and what are the downstream effects?
A: Hydroxypioglitazone (PioOH) exerts its effects primarily by binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism. [, ] PioOH binds to the ligand-binding domain (LBD) of PPARγ, inducing conformational changes that promote the recruitment of coactivator proteins like TRAP220. [, ] This coactivator recruitment enhances the transcriptional activity of PPARγ, leading to increased expression of genes involved in insulin sensitivity, lipid metabolism, and inflammation. [, , ]
Q2: How does Hydroxypioglitazone compare to its parent drug, Pioglitazone, in terms of PPARγ activation and downstream effects?
A: While both Pioglitazone (Pio) and PioOH activate PPARγ, PioOH demonstrates lower binding affinity for PPARγ LBD and reduced potency in coregulator recruitment assays compared to Pio. [, ] Structurally, PioOH exhibits an altered hydrogen bonding network with PPARγ LBD, potentially explaining its reduced potency. [, ] Interestingly, PioOH shows greater stabilization of the PPARγ AF-2 coactivator binding surface, leading to more sustained coactivator binding and enhanced transcriptional efficacy in certain cell-based assays. [, ] This suggests that PioOH, despite its lower potency, might exert distinct effects on PPARγ activity compared to Pio.
Q3: Are there any differences in the pharmacokinetic profiles of Pioglitazone and Hydroxypioglitazone?
A: Human studies have shown that PioOH can reach serum concentrations equal to or exceeding those of Pio after Pio administration. [, ] This highlights the physiological relevance of PioOH and suggests potential differences in absorption, distribution, metabolism, and excretion compared to its parent drug.
Q4: What analytical methods are commonly employed to quantify Hydroxypioglitazone in biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique frequently used for quantifying PioOH in biological matrices like human plasma. [, ] This method enables accurate measurement of PioOH concentrations for pharmacokinetic studies and clinical research.
Q5: What is the significance of studying drug metabolites like Hydroxypioglitazone?
A: Understanding the activity of drug metabolites like PioOH is crucial because they can circulate at significant levels in the body and potentially contribute to both therapeutic and adverse effects. [] Characterizing their interactions with drug targets and comparing them to the parent drug provides valuable insights for drug design, optimizing efficacy, and minimizing unintended consequences.
Q6: Have any drug interactions been reported with Hydroxypioglitazone?
A: While specific drug interactions with PioOH haven't been extensively studied, research indicates that cranberry and saw palmetto extracts might inhibit the activity of CYP2C8, an enzyme involved in PioOH formation. [] This suggests a potential for altered PioOH levels with co-administration, highlighting the need for further investigation into potential interactions.
Q7: Are there any known resistance mechanisms associated with Hydroxypioglitazone's activity?
A: While the provided research doesn't directly address resistance mechanisms specific to PioOH, it's known that PPARγ activity can be modulated by various factors, including genetic variations, post-translational modifications, and coregulator availability. [] Further research is necessary to determine if any specific resistance mechanisms exist for PioOH and its interaction with PPARγ.
Q8: What are the implications of the distinct pharmacological profile of Hydroxypioglitazone compared to Pioglitazone?
A: The observation that PioOH, despite lower potency, displays unique effects on PPARγ activity suggests that it might contribute differently to the overall therapeutic and potentially adverse effects observed with Pioglitazone treatment. [] This highlights the importance of considering the activity of metabolites like PioOH when evaluating drug efficacy and safety profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
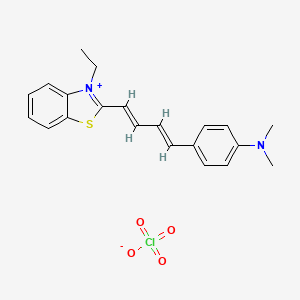
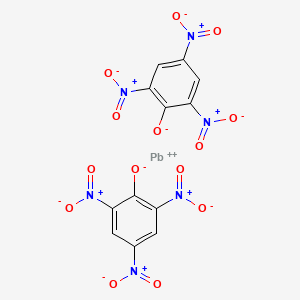


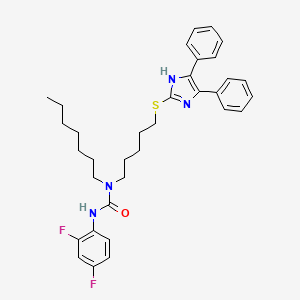
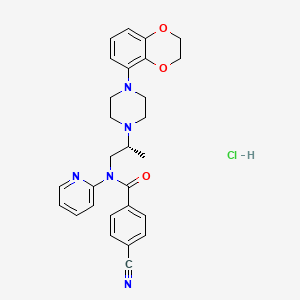
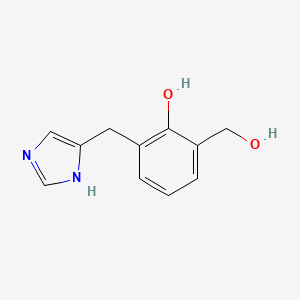
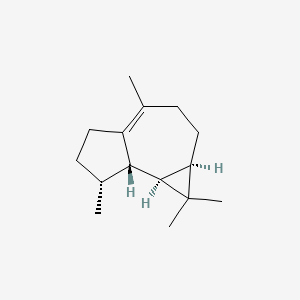
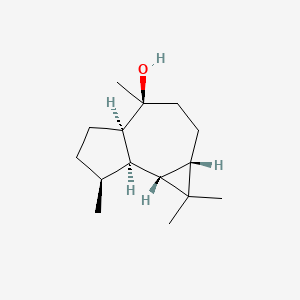
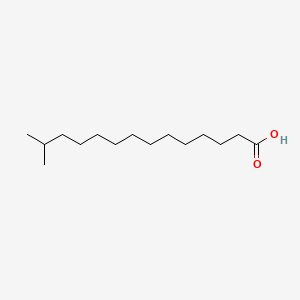
}oxy)methyl]-2-oxopyrrolidin-3-yl}acetate](/img/new.no-structure.jpg)
